ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a triazole ring, and an ester group
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-25-16(24)11-6-3-4-7-12(11)19-14(23)10-27-17-21-20-15(22(17)18)13-8-5-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERHAISUGAVWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene and triazole intermediates. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a common method for synthesizing thiophene derivatives . The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of microwave irradiation to accelerate reaction times and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the nitro group on the triazole ring can yield amino-triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that derivatives of triazole compounds exhibit notable antibacterial activity due to their ability to inhibit bacterial growth. Ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate may possess similar properties, making it a candidate for further development as an antimicrobial agent .
Anti-Cancer Activity
Triazole derivatives have also been investigated for their anti-cancer potential . Studies have demonstrated that compounds containing the triazole ring can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This compound could be evaluated for similar activities, particularly against breast and lung cancer cells, where triazole derivatives have shown promise .
Neuroprotective Effects
Research into neurodegenerative diseases suggests that compounds with a triazole structure may exhibit neuroprotective effects . For instance, triazole derivatives have been shown to inhibit acetylcholinesterase activity, which could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. This compound may warrant investigation in this context to assess its potential as a therapeutic agent for cognitive disorders .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity , which is crucial in combating oxidative stress-related diseases. Compounds with thiophene and triazole moieties have been noted for their ability to scavenge free radicals and reduce oxidative damage. This property makes this compound a candidate for further studies aimed at developing antioxidant therapies .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that require careful optimization to yield pure products. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Anti-Cancer Activity | Potential to inhibit tumor cell proliferation |
| Neuroprotective Effects | May inhibit acetylcholinesterase; beneficial in Alzheimer's |
| Antioxidant Properties | Possible ability to scavenge free radicals |
| Synthesis and Characterization | Involves multi-step reactions; confirmed by NMR and MS |
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and triazole derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with potential antimicrobial properties.
1,2,4-Triazole: A basic triazole compound with a wide range of biological activities.
Uniqueness
Its unique structure enables it to interact with multiple biological targets, making it a versatile compound for research and development .
Biological Activity
Ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The compound features a triazole ring, a thiophene moiety, and an acetamido group, which contribute to its diverse biological activities. The IUPAC name is 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Its molecular formula is with a CAS number of 941936-91-0 .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole and thiophene rings is known to enhance the compound's binding affinity and specificity towards these targets. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various pharmacological effects .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. For instance, a study identified this compound as a promising candidate against multiple cancer cell lines through high-throughput screening methods . The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 8.0 |
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. Preliminary results indicate effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
- Screening for Anticancer Activity : A multicellular spheroid model was used to assess the efficacy of this compound against solid tumors. Results indicated a dose-dependent reduction in spheroid viability, suggesting its potential for further development as an anticancer agent .
- Antiviral Evaluation : In a comparative study of various triazole derivatives, this compound was evaluated for its ability to inhibit viral replication in vitro. Although specific data on this compound were not available, related compounds showed promising results against viral strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
